![molecular formula C13H20O4 B14471992 4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) CAS No. 65500-72-3](/img/structure/B14471992.png)
4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) is an organic compound characterized by its unique structure, which includes a propane-1,3-diylbis(oxy) linkage and pent-3-en-2-one groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) typically involves the reaction of 1,3-dibromopropane with 4-hydroxybenzaldehyde under basic conditions. The reaction is carried out in acetonitrile with potassium carbonate as a base, followed by the addition of 1,3-dibromopropane. The mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one).
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in various chemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[Propane-1,3-diylbis(oxy)]bis(benzene-1,3-diamine): This compound has a similar propane-1,3-diylbis(oxy) linkage but with benzene-1,3-diamine groups.
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-methoxy-2-nitrobenzoic acid): This compound features methoxy and nitro groups attached to the benzene rings.
Uniqueness
4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) is unique due to its pent-3-en-2-one groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
65500-72-3 |
|---|---|
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
4-[3-(4-oxopent-2-en-2-yloxy)propoxy]pent-3-en-2-one |
InChI |
InChI=1S/C13H20O4/c1-10(14)8-12(3)16-6-5-7-17-13(4)9-11(2)15/h8-9H,5-7H2,1-4H3 |
Clé InChI |
FSHPWSPPVKPEJT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)OCCCOC(=CC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)
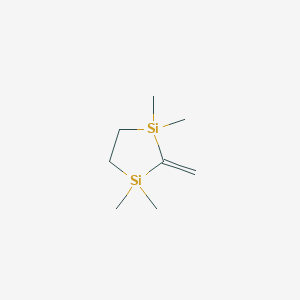

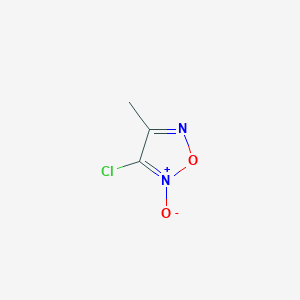
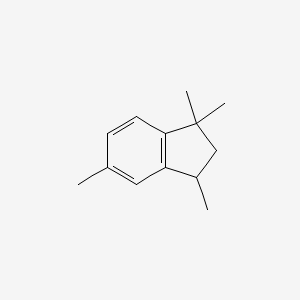


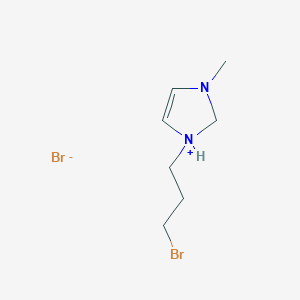

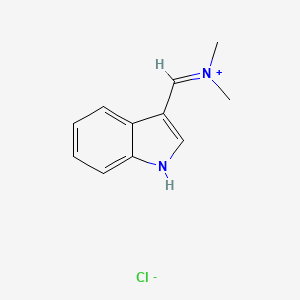
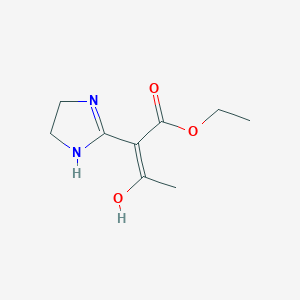
![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)
